(2-tert-Butylphenoxy)methanol
Description
(2-tert-Butylphenoxy)methanol is a phenolic ether derivative featuring a tert-butyl substituent at the 2-position of the aromatic ring and a hydroxymethyl (-CH₂OH) group linked via an ether oxygen. Its physicochemical properties, such as solubility in organic solvents and hydrogen-bonding capacity, are inferred from structural analogs like glycol ethers and phosphorylated methanol derivatives .
Properties
CAS No. |
105708-52-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2-tert-butylphenoxy)methanol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-6-4-5-7-10(9)13-8-12/h4-7,12H,8H2,1-3H3 |
InChI Key |
AKDVNXQKBADQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butylphenoxy)methanol typically involves the reaction of 2-tert-butylphenol with formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butylphenoxy)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2-tert-Butylphenoxy)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-tert-Butylphenoxy)methanol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The tert-butyl group in this compound enhances steric hindrance, likely reducing reactivity in nucleophilic substitutions compared to linear-chain analogs like 2-Butoxyethanol.
- The phosphoryl and chlorophenyl groups in ’s compound enable hydrogen bonding and catalytic activity, contrasting with the solvent-oriented properties of glycol ethers .
Toxicity and Environmental Behavior
Table 2: Toxicity Profiles
Insights :
- 2-Butoxyethanol’s well-documented hematotoxicity contrasts with the unknown profile of this compound, though the latter’s bulkier structure may reduce metabolic activation .
- Methanol-based preservatives () demonstrate stability over time, suggesting that methanol derivatives like this compound could serve as stable solvent additives .
Recommendations :
- Conduct OECD-compliant toxicity screenings (e.g., SIDS assessments) for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
